

Spectroscopic Data Comparison: 2-Bromo-4-methyl-5-nitroaniline and Alternatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-4-methyl-5-nitroaniline

Cat. No.: B174315

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Spectroscopic Profiles of Halogenated and Nitrated Anilines

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools in this process, providing detailed information about molecular structure and purity. This guide offers a comparative analysis of the spectroscopic data for **2-Bromo-4-methyl-5-nitroaniline** and two structurally related alternatives: 4-Bromo-2-methyl-5-nitroaniline and 2-Chloro-4-methyl-5-nitroaniline.

Due to the limited availability of experimental data for **2-Bromo-4-methyl-5-nitroaniline**, a combination of experimental data for closely related isomers and predicted data is presented to provide a comprehensive comparison. It is important to note that predicted data serves as an estimation and should be verified experimentally.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-Bromo-4-methyl-5-nitroaniline** and its alternatives.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Compound	Chemical Shift (δ , ppm)
2-Bromo-4-methyl-5-nitroaniline	Aromatic H: ~7.5-8.0 (2H, m)Methyl H: ~2.4 (3H, s)Amine H: ~5.0-6.0 (2H, br s)
4-Bromo-2-methyl-5-nitroaniline	Aromatic H: ~7.8 (1H, s), ~6.8 (1H, s)Methyl H: ~2.2 (3H, s)Amine H: ~4.9 (2H, br s)
2-Chloro-4-methyl-5-nitroaniline	Aromatic H: ~7.9 (1H, s), ~6.7 (1H, s)Methyl H: ~2.3 (3H, s)Amine H: ~4.8 (2H, br s)

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Compound	Chemical Shift (δ , ppm)
2-Bromo-4-methyl-5-nitroaniline	Aromatic C: ~148 (C-NH ₂), ~145 (C-NO ₂), ~135 (C-Br), ~130, ~125, ~120Methyl C: ~18
4-Bromo-2-methyl-5-nitroaniline	Aromatic C: ~149 (C-NH ₂), ~147 (C-NO ₂), ~133, ~125, ~119, ~110 (C-Br)Methyl C: ~17
2-Chloro-4-methyl-5-nitroaniline	Aromatic C: ~150 (C-NH ₂), ~146 (C-NO ₂), ~132, ~128 (C-Cl), ~120, ~118Methyl C: ~17

Table 3: IR Spectroscopic Data

Compound	Key Absorption Bands (cm^{-1})
2-Bromo-4-methyl-5-nitroaniline (Predicted)	~3400-3300 (N-H stretch)~1580 & ~1340 (NO ₂ stretch)~1620 (N-H bend)~830 (C-Br stretch)
4-Bromo-2-nitroaniline	3485, 3370 (N-H stretch)1625 (N-H bend)1570, 1330 (NO ₂ stretch)820 (C-Br stretch)
2-Chloro-4-nitroaniline	3490, 3375 (N-H stretch)1630 (N-H bend)1575, 1335 (NO ₂ stretch)810 (C-Cl stretch)

Table 4: Mass Spectrometry Data

Compound	Molecular Ion (m/z) and Key Fragments
2-Bromo-4-methyl-5-nitroaniline	[M] ⁺ : 230/232 (due to ⁷⁹ Br/ ⁸¹ Br isotopes)Fragments: [M-NO ₂] ⁺ , [M-Br] ⁺
4-Bromo-2-nitroaniline	[M] ⁺ : 216/218 (due to ⁷⁹ Br/ ⁸¹ Br isotopes)Fragments: [M-NO ₂] ⁺ at 170/172, [M-Br] ⁺
2-Chloro-4-nitroaniline	[M] ⁺ : 172/174 (due to ³⁵ Cl/ ³⁷ Cl isotopes)Fragments: [M-NO ₂] ⁺ , [M-Cl] ⁺

Experimental Protocols

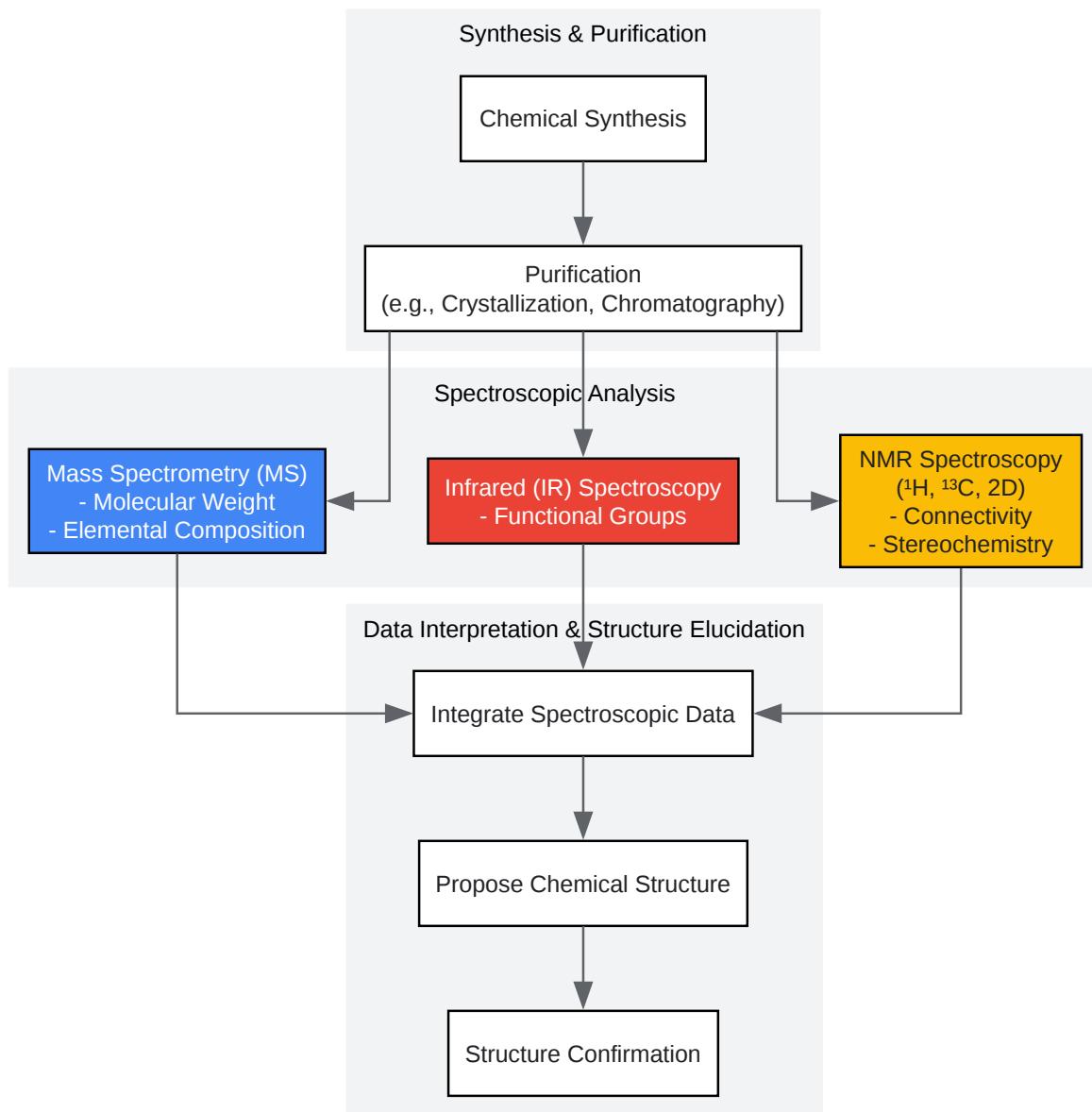
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- **Instrumentation:** ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
- **¹H NMR Acquisition:** The spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.
- **¹³C NMR Acquisition:** The spectrum is acquired using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0 to 200 ppm) is used. A larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard (TMS).

2. Infrared (IR) Spectroscopy

- **Sample Preparation:** For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
- **Instrumentation:** An FTIR spectrometer is used to record the spectrum.
- **Acquisition:** The spectrum is typically recorded over the range of 4000 to 400 cm^{-1} . A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum.
- **Data Processing:** The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm^{-1}).


3. Mass Spectrometry (MS)

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For direct infusion, the sample is dissolved in a suitable volatile solvent and injected into the ion source.
- **Ionization:** Electron Ionization (EI) is a common technique for this class of compounds, typically using an electron beam of 70 eV.
- **Mass Analysis:** A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).
- **Data Acquisition and Processing:** The mass spectrum is recorded, showing the relative abundance of different ions as a function of their m/z . The molecular ion peak is identified, and the fragmentation pattern is analyzed to provide structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.

Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectroscopic analysis of a new chemical entity.

This guide provides a foundational comparison of the spectroscopic properties of **2-Bromo-4-methyl-5-nitroaniline** and its structural analogs. For definitive structural elucidation, the

acquisition of comprehensive experimental data for the specific compound of interest is strongly recommended.

- To cite this document: BenchChem. [Spectroscopic Data Comparison: 2-Bromo-4-methyl-5-nitroaniline and Alternatives]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b174315#spectroscopic-data-for-2-bromo-4-methyl-5-nitroaniline-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com